Benz(a)anthracen-7-amine

Descripción general

Descripción

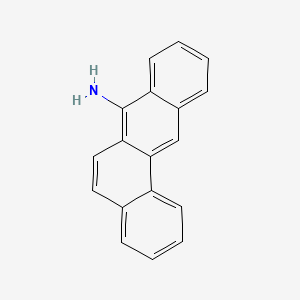

Benz(a)anthracen-7-amine is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by its structure, which includes a benzene ring fused to an anthracene moiety with an amine group attached at the 7th position. Benz(a)anthracene and its derivatives are known for their environmental persistence and potential carcinogenic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of benz(a)anthracen-7-amine typically involves the nitration of benz(a)anthracene followed by reduction. The nitration process introduces a nitro group at the 7th position, which is subsequently reduced to an amine group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes. These methods are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution (EAS)

The aromatic system of benz(a)anthracen-7-amine is activated for electrophilic substitution due to the electron-donating amino group. Reactions likely occur at ortho/para positions relative to the amine, though steric hindrance from the polycyclic structure may limit regioselectivity.

Condensation and Schiff Base Formation

The primary amine group participates in condensation reactions with carbonyl compounds, forming imines (Schiff bases). For example:

-

Reaction with aldehydes :

This reaction is exemplified in the synthesis of related benzanthrone derivatives (e.g., 3-[N-(4-methoxybenzyl)amino]benzo[de]anthracen-7-one) via condensation with p-methoxybenzaldehyde .

| Substrate | Product | Yield | Conditions |

|---|---|---|---|

| p-Methoxybenzaldehyde | 7-Amino Schiff base derivative | 80% | 110–120°C, 4 hours |

Oxidation Reactions

The amino group and aromatic system are susceptible to oxidation:

-

Amine oxidation : May form nitroso or nitro derivatives under strong oxidative conditions (e.g., H₂O₂, KMnO₄).

-

Aromatic ring oxidation : Reacts with strong oxidizers (e.g., CrO₃) to yield quinone derivatives, though this is less studied for this compound .

Enzymatic Modifications

While not directly documented for this compound, structurally related benzanthracenes undergo bioalkylation and biooxidation in biological systems:

-

Bioalkylation : Rat lung cytosol preparations with S-adenosylmethionine (SAM) methylate L-region positions (e.g., 7,12-dimethylation) .

-

Biooxidation : Hydroxylation of methyl groups by cytochrome P450 enzymes, as seen in 7,12-dimethylbenz(a)anthracene (DMBA) metabolism .

Diazotization and Coupling

As a primary aromatic amine, this compound can form diazonium salts under acidic conditions (NaNO₂/HCl), enabling coupling reactions:

-

Azo dye synthesis : Reacts with electron-rich aromatics (e.g., phenols) to form colored azo derivatives.

Key Limitations and Research Gaps

Aplicaciones Científicas De Investigación

Neurotoxicity Studies

Recent research has highlighted the neurotoxic effects of BAA on neuronal cells. A study investigated the impact of both benz(a)anthracene and anthracene on mouse hippocampal neuronal cells (HT-22). The findings indicated that exposure to BAA resulted in significant reductions in cell viability, particularly at higher concentrations (125 µM), where cell viability dropped to approximately 38.1% after 120 hours of treatment. Notably, BAA exposure led to morphological changes in cells, including shrinkage and neuronal injury, suggesting a strong link between oxidative stress and neurodegeneration .

Key Findings:

- Cell Viability: Decreased significantly with increased exposure time and concentration.

- Biochemical Markers: Alterations in acetylcholinesterase (AChE) and monoamine oxidase (MAO) activities were observed, indicating disruption in cholinergic and monoaminergic transmission.

- Oxidative Stress: Increased levels of nitric oxide (NO) and reactive oxygen species (ROS) were noted, correlating with neuronal damage .

Environmental Assessments

BAA is also significant in environmental toxicology, particularly concerning its role as a contaminant in aquatic systems. The compound's persistence and potential carcinogenicity necessitate thorough assessments of its ecological impact. Studies have shown that BAA can activate the aryl hydrocarbon receptor (AhR), a key player in mediating the toxic effects of PAHs across various species.

Research Insights:

- AhR Activation: BAA and its alkylated homologues demonstrated concentration-dependent activation of AhR2 in multiple fish species, highlighting interspecies variations in sensitivity .

- Ecological Risk Assessments: Understanding the potency of BAA relative to other PAHs aids in developing more accurate ecological risk assessments for aquatic environments .

Chemical Reactions and Synthesis

In synthetic organic chemistry, BAA serves as a precursor for synthesizing more complex compounds. Its reactivity can be modified through alkylation and other chemical transformations, allowing researchers to explore new derivatives with potentially enhanced properties.

Chemical Applications:

- Reactivity Studies: Investigations into the solvolysis of benz(a)anthracene 5,6-oxide reveal how substituents affect reaction pathways, providing insights into designing new compounds with desired characteristics .

- Synthesis of Derivatives: BAA's structure allows for various modifications that can lead to the development of novel materials with applications in pharmaceuticals or materials science .

Mecanismo De Acción

The mechanism of action of benz(a)anthracen-7-amine involves its metabolic activation to reactive intermediates that can form adducts with DNA, leading to mutations and potentially carcinogenesis. The compound is metabolized by cytochrome P450 enzymes to form epoxides and dihydrodiols, which can interact with nucleophilic sites in DNA . These interactions can result in DNA adduct formation, leading to mutations and cancer development .

Comparación Con Compuestos Similares

Benz(a)anthracene: The parent compound, known for its carcinogenic properties.

7,12-Dimethylbenz(a)anthracene: A potent carcinogen used in cancer research.

Benzo(a)pyrene: Another polycyclic aromatic hydrocarbon with similar carcinogenic properties.

Uniqueness: Benz(a)anthracen-7-amine is unique due to the presence of the amine group at the 7th position, which influences its chemical reactivity and biological interactions. This functional group allows for specific reactions and interactions that are not possible with the parent compound or other derivatives .

Actividad Biológica

Benz(a)anthracen-7-amine is a polycyclic aromatic hydrocarbon (PAH) derivative known for its significant biological activity, particularly its carcinogenic potential. This article delves into the biological interactions, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by the presence of an amine group at the 7th position of the benz(a)anthracene structure. This modification influences its chemical reactivity and biological interactions compared to other derivatives. The molecular formula is .

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Benz(a)anthracene | Four fused rings without substituents | Base structure for many derivatives |

| This compound | Amine group at position 7 | Influences chemical reactivity and interactions |

The biological activity of this compound primarily involves its interaction with DNA and proteins, leading to mutagenesis and potential carcinogenesis. The compound undergoes metabolic activation by cytochrome P450 enzymes, producing reactive intermediates that can form adducts with nucleophilic sites in DNA. This process is crucial for understanding its role in cancer development.

Key Mechanisms:

- DNA Adduct Formation : The compound forms covalent bonds with DNA, disrupting normal cellular functions and leading to mutations.

- Reactive Oxygen Species (ROS) Generation : Interactions with cellular components can lead to oxidative stress, further contributing to cellular damage.

Biological Activity and Toxicity

Research indicates that this compound exhibits significant mutagenic properties. It has been shown to produce mutations in various bacterial strains and mammalian cells. For instance, studies have demonstrated that it can transform mammalian cells in culture, indicating its potential as a carcinogen.

Case Studies:

- Carcinogenicity Tests : In a study involving intraperitoneal injections in mice, a significant increase in liver tumors was observed among treated males compared to controls (31/39 vs. 2/28) .

- Mutagenicity Assays : this compound tested positive for mutations in several assays, including those using Salmonella typhimurium and Drosophila melanogaster .

Summary of Biological Effects

The following table summarizes key findings related to the biological effects of this compound:

| Study Type | Findings |

|---|---|

| Mutagenicity Tests | Positive results in bacterial and mammalian cell assays; significant mutations observed |

| Carcinogenicity Studies | High incidence of liver tumors in treated mice; positive results for skin carcinogenicity |

| Neurotoxicity Assessments | Induced neurodegeneration via oxidative stress; reduced cell viability in neuronal cultures |

Propiedades

IUPAC Name |

benzo[a]anthracen-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N/c19-18-15-8-4-2-6-13(15)11-17-14-7-3-1-5-12(14)9-10-16(17)18/h1-11H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVNNXIUZUDMDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178521 | |

| Record name | Benz(a)anthracen-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2381-18-2 | |

| Record name | Benz(a)anthracen-7-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benz(a)anthracen-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.